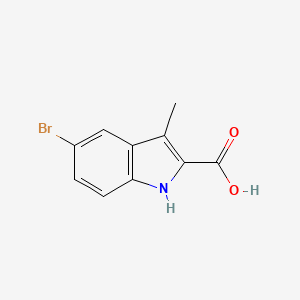

5-bromo-3-methyl-1H-indole-2-carboxylic Acid

描述

5-bromo-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 3-methylindole followed by carboxylation. For instance, 3-methylindole can be brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromo-3-methylindole can then be carboxylated using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

化学反应分析

Substitution Reactions

The bromine atom at the 5-position is highly reactive, enabling substitution with nucleophiles such as amines, thiols, or other organometallic reagents.

-

Reaction Conditions :

Esterification

The carboxylic acid group undergoes esterification to form methyl or ethyl esters, enhancing its solubility and reactivity.

-

Reaction Conditions :

Oxidation and Reduction

The indole ring undergoes oxidation to form indole-2,3-diones or reduction to indolines.

-

Reaction Conditions :

Coupling Reactions

Suzuki-Miyaura coupling introduces aryl or heteroaryl groups at the 6-position.

-

Reaction Conditions :

Reaction Comparison Table

Key Research Findings

-

Bromination at the 5-position improves antiviral activity by enhancing hydrophobic interactions with viral DNA .

-

Esterification increases lipophilicity, enhancing membrane permeability .

-

Substitution with aromatic groups (e.g., 4-fluorobenzyl) modifies binding modes and improves inhibitory potency .

This compound’s versatility in substitution, esterification, and coupling reactions underscores its potential in drug discovery. Future studies should focus on optimizing reaction conditions for scale-up and exploring its therapeutic applications in viral or oncological contexts.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

This compound is explored for its potential in drug development, particularly for neurological disorders and cancer treatment. Its structural features allow it to interact with biological targets effectively.

Case Study: HIV-1 Integrase Inhibitors

Recent research has identified derivatives of indole-2-carboxylic acid that inhibit HIV-1 integrase. Structural modifications, including the introduction of halogenated groups at specific positions, have enhanced the inhibitory activity significantly. For example, compound 20a exhibited an IC50 of 0.13 μM against integrase, showcasing the potential of indole derivatives in antiviral therapy .

Synthetic Chemistry

Building Block for Derivatives

5-Bromo-3-methyl-1H-indole-2-carboxylic acid serves as a versatile building block in the synthesis of various indole derivatives. These derivatives are essential for developing pharmaceuticals due to their diverse biological activities.

| Derivative | IC50 (μM) | Target |

|---|---|---|

| Compound 20a | 0.13 | HIV-1 Integrase |

| Compound 4a | 10.06 | Integrase Strand Transfer |

| Compound 4b | 11.67 | Integrase Strand Transfer |

Biological Research

Cellular Process Studies

Researchers utilize this compound to investigate its effects on cellular processes, particularly in cancer biology. The ability of indole derivatives to modulate signaling pathways makes them valuable in understanding tumorigenesis and potential therapeutic pathways.

Case Study: Cancer Biology

Studies have shown that indole derivatives can inhibit key enzymes involved in cancer progression, thus providing insights into their mechanisms and potential as therapeutic agents .

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in material science, particularly in developing organic semiconductors.

Analytical Chemistry

Chromatographic Standards

In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its reliable behavior aids in the accurate analysis of complex mixtures across various samples.

作用机制

The mechanism of action of 5-bromo-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites and blocking their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

相似化合物的比较

Similar Compounds

5-bromo-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 3rd position.

3-methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine atom at the 5th position.

5-bromoindole-3-carboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid group.

Uniqueness

5-bromo-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

5-Bromo-3-methyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a class of compounds recognized for their extensive biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview

This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Indole derivatives are known for their roles in drug design, particularly in anticancer and antimicrobial therapies. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target and Mode of Action

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to several receptors and enzymes. Notably, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial for angiogenesis. This inhibition leads to significant anticancer effects by preventing the formation of new blood vessels that tumors require for growth and metastasis .

Biochemical Pathways

The compound influences various biochemical pathways, including those involved in cell cycle regulation and apoptosis. It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, leading to programmed cell death (apoptosis). Additionally, its interaction with metabolic enzymes suggests that it may undergo biotransformation in the liver, impacting its efficacy and toxicity profiles.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity at lower doses with minimal toxicity. In animal models, it has demonstrated the ability to reduce tumor growth effectively while maintaining a favorable safety profile . The compound's anticancer properties are attributed not only to VEGFR-2 inhibition but also to its ability to modulate other signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study examining various indole derivatives found that certain analogs exhibited potent antibacterial effects against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

HIV Integrase Inhibition

Recent studies have explored the potential of indole derivatives as inhibitors of HIV integrase. While specific data on this compound's activity against integrase is limited, related compounds have shown promising results in inhibiting the strand transfer process critical for viral replication . The structural features of indole derivatives play a significant role in enhancing their inhibitory effects against HIV integrase.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

属性

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMRTSLYUVLHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358993 | |

| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70070-32-5 | |

| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。